(Z)-PUGNAc
(Z)-PUGNAc
structure given in first source
Brand Name:
Vulcanchem
CAS No.:
132489-69-1
VCID:
VC20759887
InChI:
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1
SMILES:
Array
Molecular Formula:
C15H19N3O7
Molecular Weight:
353.33 g/mol
(Z)-PUGNAc
CAS No.: 132489-69-1
Cat. No.: VC20759887
Molecular Formula: C15H19N3O7
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | structure given in first source |
|---|---|
| CAS No. | 132489-69-1 |
| Molecular Formula | C15H19N3O7 |
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | [(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
| Standard InChI | InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1 |
| Standard InChI Key | PBLNJFVQMUMOJY-JXZOILRNSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator